molecular formula C8H6ClNO B1583582 2-(2-Chlorophenoxy)acetonitrile CAS No. 43111-31-5

2-(2-Chlorophenoxy)acetonitrile

Cat. No. B1583582
CAS RN: 43111-31-5
M. Wt: 167.59 g/mol
InChI Key: JWRJGSQLKHGQOT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetonitrile, also known as 2-CPA, is an organic compound with a molecular formula of C8H6ClNO. It is a clear slightly yellow liquid after melting .


Molecular Structure Analysis

The molecular weight of 2-(2-Chlorophenoxy)acetonitrile is 167.59 g/mol. Acetonitrile is a small polar molecule with a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions .


Chemical Reactions Analysis

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .


Physical And Chemical Properties Analysis

2-(2-Chlorophenoxy)acetonitrile is a clear slightly yellow liquid after melting . Acetonitrile is a volatile, colourless liquid with a sweet, ether-like odour . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride and ethylene chloride .

Scientific Research Applications

Organic Synthesis Intermediary

2-(2-Chlorophenoxy)acetonitrile: is a valuable intermediate in organic synthesis. It can be used to introduce the 2-chlorophenoxy moiety into larger molecules. This moiety is particularly interesting due to its potential bioactivity, making it a common feature in agrochemicals like herbicides and fungicides .

Catalyst Development

Researchers utilize 2-(2-Chlorophenoxy)acetonitrile in the development of catalysts for organic reactions. Its structure allows for the exploration of new catalytic systems that can improve the efficiency of chemical transformations, particularly those involving chlorinated organic compounds .

Pharmaceutical Research

In pharmaceutical research, 2-(2-Chlorophenoxy)acetonitrile serves as a building block for the synthesis of various drug candidates. Its ability to act as a precursor for pharmacologically active compounds makes it an important substance in drug discovery and development processes .

Material Science

The compound finds applications in material science, where it is used to synthesize novel materials with potential electronic or photonic properties. The chlorophenoxy group can influence the material’s interaction with light and other forms of radiation .

Environmental Studies

2-(2-Chlorophenoxy)acetonitrile: is also used in environmental studies to understand the behavior of chlorinated compounds in ecosystems. Its degradation products and interaction with other environmental chemicals are of particular interest to researchers studying pollution and remediation strategies .

Analytical Chemistry

In analytical chemistry, 2-(2-Chlorophenoxy)acetonitrile can be used as a standard or reagent in the quantification and identification of chemical substances. Its well-defined properties allow for its use in various chromatographic and spectroscopic techniques .

Mechanism of Action

The mechanism of action of acetonitrile is not well defined, and its effects are measured mainly by subjective responses. It is known that acetonitrile acts in the central nervous system (CNS) rather than directly on skeletal muscle .

Safety and Hazards

2-(2-Chlorophenoxy)acetonitrile is fatal if swallowed, toxic in contact with skin, and toxic if inhaled . It is advised to use only for research and development under the supervision of a technically qualified individual .

Future Directions

Acetonitrile’s widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(2-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJGSQLKHGQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334560
Record name 2-(2-Chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)acetonitrile

CAS RN

43111-31-5
Record name 2-(2-Chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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